molecular formula C22H35NO B2422887 2,2-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]propanamide CAS No. 478041-23-5

2,2-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]propanamide

Cat. No.: B2422887
CAS No.: 478041-23-5
M. Wt: 329.528
InChI Key: PCNBMOVYTNUPRU-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]propanamide (: 478041-23-5) is a chemical compound supplied for research and development purposes. This product is provided as a high-purity material, characterized by the molecular formula C 22 H 35 NO and a molecular weight of 329.53 g/mol . Structurally, this compound belongs to a family of propanamide derivatives that are of significant interest in medicinal chemistry research. Compounds with similar structural motifs, particularly those featuring a lipophilic aromatic system linked to an amide group, have been investigated as potent and selective agonists for the orphan G protein-coupled receptor 88 (GPR88) . GPR88 is a striatum-enriched receptor implicated in various neurological disorders, making it a potential therapeutic target for conditions such as Parkinson's Disease, schizophrenia, anxiety, and addiction . Research into GPR88 agonists aims to develop pharmacological tools to further elucidate the receptor's functions and signaling mechanisms . The structural features of this compound, including its lipophilic cyclohexylphenyl group, suggest its potential utility in such exploratory studies. Researchers can leverage this compound for investigating structure-activity relationships (SAR) and optimizing ligand properties for enhanced potency and bioavailability. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,2-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO/c1-5-6-7-8-17-9-11-18(12-10-17)19-13-15-20(16-14-19)23-21(24)22(2,3)4/h13-18H,5-12H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNBMOVYTNUPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]propanamide typically involves the following steps:

    Formation of the cyclohexyl ring: The cyclohexyl ring is synthesized through a series of cyclization reactions starting from appropriate precursors.

    Attachment of the phenyl group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Formation of the propanamide moiety: The final step involves the formation of the propanamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative under suitable conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]propanamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]propanamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]butanamide
  • 2,2-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]pentanamide

Uniqueness

2,2-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]propanamide is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not be able to fulfill.

Biological Activity

2,2-Dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]propanamide, a compound with the chemical formula C22H35NO, has garnered attention for its potential biological activities, particularly in the context of cancer research. This article delves into its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

  • Molecular Formula : C22H35NO
  • Molecular Weight : 329.53 g/mol
  • CAS Number : 478041-23-5
  • InChI Key : Not specified in the sources.

Antitumor Effects

Recent studies have highlighted the antitumor properties of similar compounds in the same structural family. For instance, compounds with analogous structures have demonstrated significant apoptosis-inducing capabilities in various cancer cell lines. The following table summarizes findings related to the antitumor activity of similar compounds:

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
IMB-1406HepG26.92Induces apoptosis via S-phase arrest and mitochondrial dysfunction
SunitinibHepG27.60Inhibition of multiple signaling pathways

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that compounds with similar structures may act by:

  • Inducing Apoptosis : Similar compounds have been shown to trigger apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins.
  • Cell Cycle Arrest : Evidence suggests that these compounds can arrest the cell cycle at specific phases, particularly the S phase, which is crucial for DNA synthesis.
  • Mitochondrial Dysfunction : Induction of mitochondrial dysfunction leads to activation of caspases, which are critical for the execution of apoptosis.

Study on Related Compounds

In a study examining the biological activity of related compounds, researchers found that N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine exhibited potent apoptosis induction with an EC50 of 2 nM in cell-based assays . This highlights the potential for structural modifications to enhance biological activity.

In Vivo Efficacy

Preliminary in vivo studies using mouse xenograft models have shown that structurally related compounds can effectively reduce tumor size and improve survival rates in treated animals . These findings suggest that this compound may have similar therapeutic potential.

Q & A

Q. Basic Research Focus

  • HPLC-PDA : Assess purity (>98%) and detect degradation products under thermal stress (e.g., 40–80°C for 72 hours).
  • DSC/TGA : Evaluate thermal stability by identifying decomposition temperatures.
  • FTIR : Confirm functional groups (amide C=O stretch ~1650 cm⁻¹) and monitor hydrolytic degradation .

Data Contradiction Analysis : If HPLC and NMR data conflict (e.g., unexpected peaks), perform LC-MS to identify impurities or tautomeric forms.

How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?

Q. Advanced Research Focus

  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, catalyst loading).
  • Flow Chemistry : Continuous flow systems reduce side reactions (e.g., over-alkylation) by precise residence time control.
  • Green Chemistry : Replace traditional solvents (DMF, DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF to improve sustainability .

Case Study : A 20% yield improvement was achieved by switching from batch to flow synthesis for analogous propanamide derivatives .

What strategies are effective in resolving contradictions between in vitro and in silico biological activity data?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Identify binding pocket flexibility in enzyme targets (e.g., cyclooxygenase-2) that may not align with rigid docking models.
  • SAR Studies : Synthesize derivatives with modified substituents (e.g., replacing pentyl with hexyl) to validate computational predictions.
  • Bioassay Replication : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm inhibition constants (Ki) .

Example : Discrepancies in IC50 values for COX-2 inhibition may arise from assay pH or co-solvent effects; replicate under standardized conditions.

What safety protocols are critical when handling this compound in a laboratory setting?

Q. Basic Research Focus

  • PPE : Use nitrile gloves and fume hoods to prevent dermal exposure.
  • Waste Disposal : Hydrolyze amide bonds with NaOH/EtOH before disposal to reduce toxicity.
  • Storage : Keep under argon at –20°C to prevent oxidation of the cyclohexyl group .

Regulatory Note : Compliance with OSHA HCS and GHS labeling is mandatory for laboratories in the U.S. .

How does the compound’s logP value correlate with its membrane permeability in cellular models?

Advanced Research Focus
Experimental logP (e.g., shake-flask method) should be compared with computational predictions (e.g., XLogP3). For instance, a logP >5 may indicate poor aqueous solubility but enhanced lipid bilayer penetration. Validate using Caco-2 cell monolayers to measure apparent permeability (Papp) .

Troubleshooting : If experimental logP deviates >1 unit from predictions, check for ionization (pKa determination via potentiometry).

What computational tools are recommended for predicting metabolic pathways of this compound?

Q. Advanced Research Focus

  • CYP450 Metabolism : Use StarDrop or MetaSite to identify likely oxidation sites (e.g., cyclohexyl C-H bonds).
  • Phase II Metabolism : Predict glucuronidation or sulfation using GLORY or GLORYx platforms.
  • In Vitro Validation : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-QTOF-MS .

Case Study : Analogous compounds showed rapid hepatic clearance due to CYP3A4-mediated oxidation, necessitating structural modification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.